Tetramethylammonium fluoride tetrahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

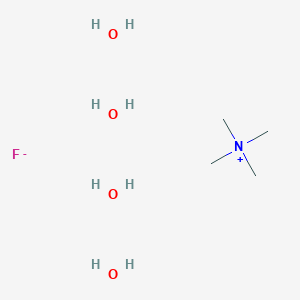

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetramethylazanium;fluoride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFTZNVQVRRDLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.O.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369104 | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17787-40-5, 373-68-2 | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Tetramethylammonium Fluoride Tetrahydrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O) is a quaternary ammonium salt that serves as a versatile reagent in various chemical applications, particularly in organic synthesis. Its utility as a source of "naked" fluoride ions and as a weak base makes it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of the basic properties of TMAF·4H₂O, including quantitative data, experimental protocols for characterization, and a detailed example of its application in the synthesis of fluorinated heterocyclic compounds, which are significant in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a hygroscopic, off-white to brownish solid.[1] The presence of four water molecules in its hydrated form enhances its solubility in water and influences its stability and handling.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂₀FNO₄ | [1] |

| CAS Number | 17787-40-5 | [1] |

| Molecular Weight | 165.20 g/mol | [3] |

| Appearance | Off-white to brownish solid | [1] |

| Melting Point | 39-42 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Soluble in water | [1][2] |

| Hygroscopicity | Hygroscopic | [5] |

Basicity of this compound

The basicity of an aqueous solution of this compound is primarily determined by the fluoride ion (F⁻). The tetramethylammonium cation ([N(CH₃)₄]⁺) is the conjugate acid of a strong base, tetramethylammonium hydroxide (TMAH), and therefore is a very weak acid, acting as a spectator ion in terms of pH contribution.

The fluoride ion is the conjugate base of the weak acid, hydrofluoric acid (HF). In an aqueous solution, the fluoride ion hydrolyzes water to produce hydroxide ions, resulting in a basic solution.

F⁻(aq) + H₂O(l) ⇌ HF(aq) + OH⁻(aq)

The basicity of the fluoride ion is quantified by its base dissociation constant (Kₑ). The Kₑ for the fluoride ion can be calculated from the acid dissociation constant (Kₐ) of HF and the ion product of water (Kₙ) at 25 °C (Kₙ = 1.0 x 10⁻¹⁴).

Kₑ = Kₙ / Kₐ

Given the Kₐ of HF is approximately 6.8 x 10⁻⁴, the Kₑ for the fluoride ion is calculated to be approximately 1.47 x 10⁻¹¹.[6]

Table 2: Quantitative Basicity Data

| Parameter | Value | Reference(s) |

| Kₐ of HF | ~6.8 x 10⁻⁴ | [6] |

| Kₑ of F⁻ | ~1.47 x 10⁻¹¹ | [6] |

| Nature of [N(CH₃)₄]⁺ | Spectator cation (very weak acid) | |

| Overall Solution pH | Basic |

Experimental Protocols

Experimental Determination of the pH of a this compound Solution

This protocol outlines the procedure for measuring the pH of an aqueous solution of TMAF·4H₂O using a standard pH meter.

Materials:

-

This compound (TMAF·4H₂O)

-

Deionized water

-

pH meter with a glass electrode

-

Standard buffer solutions (pH 4, 7, and 10)

-

Beakers

-

Magnetic stirrer and stir bar

-

Wash bottle with deionized water

Procedure:

-

Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions of pH 4, 7, and 10.

-

Prepare the TMAF·4H₂O solution:

-

Accurately weigh a specific amount of TMAF·4H₂O (e.g., to prepare a 0.1 M solution).

-

Dissolve the weighed solid in a known volume of deionized water in a clean beaker.

-

Stir the solution gently with a magnetic stirrer until the solid is completely dissolved.

-

-

Measure the pH:

-

Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Immerse the electrode in the TMAF·4H₂O solution.

-

Allow the pH reading to stabilize.

-

Record the pH value.

-

-

Cleaning: After the measurement, rinse the electrode thoroughly with deionized water and store it according to the manufacturer's recommendations.

Potentiometric Determination of Fluoride Ion Concentration

This protocol describes the use of a fluoride ion-selective electrode (ISE) to determine the concentration of fluoride ions in a solution, which can be used to verify the concentration of a prepared TMAF·4H₂O solution.

Materials:

-

Fluoride ion-selective electrode (ISE)

-

Reference electrode (or a combination fluoride ISE)

-

Ion meter or pH/mV meter

-

Standard fluoride solutions of known concentrations

-

Total Ionic Strength Adjustment Buffer (TISAB)

-

Volumetric flasks and pipettes

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare standard solutions: Prepare a series of standard fluoride solutions of known concentrations by diluting a stock fluoride standard solution.

-

Prepare samples and standards for measurement:

-

For each standard and the unknown TMAF·4H₂O solution, mix equal volumes of the solution and TISAB. TISAB is crucial as it adjusts the ionic strength, maintains a constant pH, and complexes with interfering ions.

-

-

Calibrate the electrode:

-

Immerse the fluoride ISE and the reference electrode in the prepared standard solutions, starting from the least concentrated.

-

Record the potential (in mV) for each standard.

-

Create a calibration curve by plotting the potential (mV) versus the logarithm of the fluoride concentration.

-

-

Measure the unknown sample:

-

Rinse and immerse the electrodes in the prepared unknown TMAF·4H₂O solution.

-

Record the stable potential reading.

-

-

Determine the concentration: Use the calibration curve to determine the fluoride ion concentration in the unknown sample.

Application in Drug Development: Synthesis of 4-Fluorothiazole

Tetramethylammonium fluoride is a key reagent in nucleophilic aromatic substitution (SₙAr) reactions to introduce fluorine into heteroaromatic rings, a common structural motif in pharmaceuticals. A notable example is the synthesis of 4-fluorothiazole, a valuable building block in medicinal chemistry. While anhydrous TMAF is often preferred for optimal reactivity, the following workflow, based on the work of Hawk et al. (2021), illustrates the process starting from the commercially available this compound.[7][8] The initial step involves the rigorous drying of TMAF·4H₂O to yield the anhydrous form, which is then used in the SₙAr reaction.

Experimental Workflow: Preparation of Anhydrous TMAF and Synthesis of 4-Fluorothiazole

Caption: Workflow for the synthesis of 4-fluorothiazole using TMAF·4H₂O.

Signaling Pathway: Mechanism of SₙAr Fluorination

The synthesis of 4-fluorothiazole from 4-chlorothiazole using TMAF proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. This is a two-step addition-elimination process.

Caption: The addition-elimination mechanism of SₙAr fluorination.

This compound is a fundamentally important reagent in modern organic chemistry, particularly for the synthesis of fluorinated molecules relevant to the pharmaceutical and agrochemical industries. Its basicity, stemming from the fluoride ion, and its role as a potent fluoride source in SₙAr reactions are key to its utility. Understanding its properties and the experimental protocols for its use and characterization, as detailed in this guide, is essential for researchers and scientists aiming to leverage this versatile compound in their work. The provided example of 4-fluorothiazole synthesis highlights a practical and scalable application, demonstrating the significance of TMAF·4H₂O in drug development pipelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 5. Large-scale Preparation of a Challenging 4-fluorothiazole - STA Document | WuXi STA [sta.wuxiapptec.com]

- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characteristics of Tetramethylammonium Fluoride (TMAF) Tetrahydrate

Introduction

Tetramethylammonium fluoride (TMAF) tetrahydrate is a quaternary ammonium salt that serves as a highly versatile and efficient source of fluoride ions for a multitude of applications in chemical synthesis and materials science.[1][2] Its unique properties, including high solubility in aqueous and some organic media and the relatively "naked" state of its fluoride ion, make it a reagent of choice for researchers, scientists, and drug development professionals.[3][4] Unlike many inorganic fluoride sources, TMAF often allows for reactions under milder conditions, enhancing its utility in the synthesis of complex molecules.[1][3] The tetrahydrate form is noted to be more stable and easier to handle than its anhydrous counterpart.[1]

This technical guide provides an in-depth overview of the core physicochemical characteristics of TMAF tetrahydrate, supported by experimental data and protocols.

General Physicochemical Properties

TMAF tetrahydrate is typically an off-white to brownish crystalline solid.[3] It is recognized for its stability under standard conditions and a relatively low melting point, which is advantageous for processes requiring controlled heating.[3]

| Property | Value | Source(s) |

| CAS Number | 17787-40-5 | [3] |

| Molecular Formula | C₄H₂₀FNO₄ | [3] |

| Molecular Weight | 165.204 g/mol | [3] |

| Appearance | Off-white to brownish solid | [3] |

| Melting Point | 39-42 °C | [3] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| Purity (Assay) | ≥98.0% | [3] |

Crystal Structure and Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that TMAF tetrahydrate possesses a tetragonal crystal structure.[5][6] The structure is characterized by a unique hydrogen-bonded framework composed of four-coordinated fluoride ions and three-coordinated water molecules.[5][6] The tetramethylammonium (TMA⁺) cations occupy voids within this intricate network without making direct contact with the fluoride anions.[4][5][6] This arrangement is crucial as it encapsulates the fluoride ion, influencing its reactivity.

| Parameter | Value (at -26 °C) | Value (at 22 °C) | Source(s) |

| Crystal System | Tetragonal | Tetragonal | [5][6] |

| Space Group | I4₁/a (No. 88) | I4₁/a (No. 88) | [5][6] |

| Unit Cell Dimension (a) | 10.853(5) Å | 10.904(7) Å | [5][6] |

| Unit Cell Dimension (c) | 8.065(3) Å | 8.102(5) Å | [6] |

| Formula Units (Z) | 4 | 4 | [6] |

| Calculated Density (ρc) | - | 1.138 g/cm³ | [6] |

| Observed Density (ρo) | - | 1.126 g/cm³ | [6] |

| N···F Distance | 4.03 Å | - | [4][7] |

| F···H-OH Distance | 2.63 Å | - | [4][7] |

| H—F Contact Distance | 1.74 Å | - | [4][7] |

Solubility Profile

A key advantage of TMAF tetrahydrate is its enhanced solubility compared to inorganic fluoride salts like KF and CsF, which is attributed to its lower lattice energy.[4] The presence of four water molecules in its hydrated form significantly increases its solubility in water.[2][3]

| Solvent | Solubility | Conditions | Source(s) |

| Water (H₂O) | 50 mg/mL (302.66 mM) | Requires ultrasonic assistance | [1] |

| DMSO | 2 mg/mL (12.11 mM) | Requires ultrasonic and warming to 60°C | [1] |

Note: The solubility in DMSO can be significantly impacted by the hygroscopic nature of the solvent; newly opened DMSO is recommended.[1]

Thermal Properties

Thermogravimetric Analysis (TGA) provides insight into the thermal stability and decomposition profile of TMAF tetrahydrate. The analysis shows an immediate loss of weight upon heating, corresponding to the loss of the four water molecules of hydration. This is followed by the decomposition of the anhydrous salt at higher temperatures.[8]

| Thermal Event | Observation | Source(s) |

| Decomposition Profile | Immediate weight loss upon heating, with an inflection point at 183°C, followed by complete decomposition with no remaining residue. | [8] |

Detailed Experimental Protocols

Synthesis and Crystallization of TMAF Tetrahydrate

The synthesis of TMAF tetrahydrate is historically achieved through the neutralization of tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF).[4]

-

Neutralization: An aqueous solution of TMAOH is carefully titrated with an aqueous solution of HF in a CO₂-free environment to prevent the formation of bicarbonate impurities.[4] The reaction should be monitored with a pH meter until a neutral pH is achieved.

-

Crystallization: The resulting aqueous solution of TMAF is concentrated under reduced pressure. Crystals of the tetrahydrate are obtained by cooling the solution to approximately 3°C.[6]

-

Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under a stream of nitrogen or in a desiccator. For X-ray analysis, suitable crystals can be sealed in glass capillaries.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional atomic structure of a crystalline material.[9]

-

Crystal Selection and Mounting: A high-quality single crystal with well-defined faces and a suitable size (typically <0.5 mm) is selected under a microscope.[10][11] The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryo-protectant oil.[10]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., -26°C) using a cryostream.[6][12] The diffractometer, equipped with an X-ray source (e.g., CuKα or MoKα) and a detector, rotates the crystal through a series of angles to collect diffraction data.[6][9]

-

Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.[6] The initial crystal structure is solved using direct methods or Patterson synthesis and is subsequently refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.[5][6]

Thermal Analysis (TGA/DSC)

Thermal analysis is used to characterize the thermal stability, decomposition, and phase transitions of TMAF tetrahydrate.[13][14]

-

Sample Preparation: A small, accurately weighed amount of TMAF tetrahydrate (typically 5-10 mg) is placed into an inert sample pan (e.g., aluminum or alumina).[15]

-

Instrument Setup: The sample pan and an empty reference pan are placed inside the thermal analyzer furnace. The system is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).[15] The instrument continuously records the sample's weight (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.[14] The resulting thermogram reveals temperatures of dehydration and decomposition.[8]

Visualizations

Experimental and Structural Diagrams

The following diagrams illustrate key experimental workflows and structural relationships for TMAF tetrahydrate.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 17787-40-5: Tetramethylammonium fluoride tetrahydrate [cymitquimica.com]

- 3. innospk.com [innospk.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. sacheminc.com [sacheminc.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Center for Crystallographic Research [www2.chemistry.msu.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 14. iitk.ac.in [iitk.ac.in]

- 15. Laboratory Details - Thermal Analysis (DSC, DTA, TGA, TMA) Laboratory | CRF - IIT Kharagpur [crf.iitkgp.ac.in]

An In-depth Technical Guide to the Synthesis and Preparation of Tetramethylammonium Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O), a versatile reagent in organic synthesis, particularly as a source of "naked" fluoride ions. This document details the primary synthetic methodologies, experimental protocols, and key characterization data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt that has gained significant attention as a fluoride ion source for various chemical transformations, including nucleophilic substitution, desilylation, and fluorination reactions.[1] Its tetrahydrated form, TMAF·4H₂O, offers enhanced stability and ease of handling compared to its anhydrous counterpart, making it a valuable precursor and reagent in its own right.[2] The utility of TMAF lies in the high reactivity of the fluoride anion when it is not strongly coordinated to a metal cation, often referred to as a "naked" fluoride.[3] This guide focuses on the two predominant methods for the laboratory- and industrial-scale preparation of TMAF·4H₂O: neutralization and salt metathesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂₀FNO₄ | [4] |

| Molecular Weight | 165.20 g/mol | [4] |

| Appearance | Off-white to brownish solid | [4] |

| Melting Point | 39-42 °C | [4] |

| Purity (Assay) | ≥98.0% | [4] |

| Solubility | Soluble in water and polar aprotic solvents like DMF and DMSO. | [5] |

| Crystal Structure | Tetragonal, space group I41/a | [3] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two well-established chemical routes: the neutralization of a strong base with a strong acid and a salt metathesis reaction.

Neutralization of Tetramethylammonium Hydroxide with Hydrofluoric Acid

The first documented preparation of TMAF involves the neutralization of tetramethylammonium hydroxide (TMAOH) with an aqueous solution of hydrofluoric acid (HF).[3] This acid-base reaction is a straightforward and common method for producing high-purity TMAF. The subsequent crystallization from an aqueous solution at low temperatures preferentially yields the tetrahydrate salt.[4]

Materials:

-

Tetramethylammonium hydroxide (TMAOH) solution (e.g., 25 wt% in water)

-

Hydrofluoric acid (HF) (e.g., 48 wt% in water)

-

Deionized water

-

Plastic labware (e.g., Teflon or polyethylene beakers and stirring bars) is mandatory due to the corrosive nature of HF.

Procedure:

-

In a plastic beaker, an aqueous solution of Tetramethylammonium hydroxide is cooled in an ice bath.

-

A stoichiometric amount of hydrofluoric acid is added dropwise to the stirred TMAOH solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 25 °C.

-

After the addition is complete, the solution is stirred for an additional hour at room temperature to ensure complete neutralization.

-

The resulting solution is concentrated under reduced pressure to a viscous liquid.

-

The concentrated solution is then cooled to 0-5 °C and allowed to crystallize. The formation of crystals may be initiated by scratching the inner wall of the beaker with a glass rod (taking care not to use it for stirring).

-

The resulting crystalline solid is collected by filtration and washed with a small amount of cold deionized water.

-

The product, this compound, is then dried under vacuum at room temperature.

Table 2: Quantitative Data for Neutralization Synthesis

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | TMAOH : HF = 1 : 1 | Stoichiometric neutralization. |

| Reaction Temperature | 0 - 25 °C | Controlled to manage exothermicity. |

| Crystallization Temperature | 0 - 5 °C | Essential for the formation of the tetrahydrate.[4] |

| Typical Yield | High (specific yields are not consistently reported in the literature but are expected to be >90%) | Dependent on crystallization efficiency. |

| Purity | ≥98% | Can be further purified by recrystallization. |

Salt Metathesis Reaction

An alternative route to TMAF is through a salt metathesis reaction, which involves the exchange of ions between two soluble salts, leading to the precipitation of an insoluble salt and leaving the desired product in solution. A common approach is the reaction of a tetramethylammonium salt, such as tetramethylammonium chloride (TMACl), with an inorganic fluoride source like potassium fluoride (KF).[3]

Materials:

-

Tetramethylammonium chloride (TMACl)

-

Potassium fluoride (KF), anhydrous

-

Methanol (MeOH)

Procedure:

-

Equimolar quantities of tetramethylammonium chloride and anhydrous potassium fluoride are dissolved in methanol.

-

The mixture is stirred at room temperature for several hours. During this time, a precipitate of potassium chloride (KCl) will form due to its lower solubility in methanol.

-

The precipitated KCl is removed by filtration.

-

The filtrate, containing the dissolved Tetramethylammonium fluoride, is concentrated under reduced pressure.

-

The resulting residue is then dissolved in a minimal amount of water and crystallized at 0-5 °C to yield this compound.

-

The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

Table 3: Quantitative Data for Salt Metathesis Synthesis

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | TMACl : KF = 1 : 1 | Equimolar amounts for complete metathesis. |

| Solvent | Methanol | Differential solubility of salts drives the reaction. |

| Reaction Temperature | Room Temperature | Mild conditions are typically sufficient. |

| Crystallization Temperature | 0 - 5 °C | To obtain the tetrahydrate form. |

| Typical Yield | Moderate to High | Dependent on the efficiency of KCl removal and crystallization. |

| Purity | Can be contaminated with unreacted starting materials or byproducts. | Recrystallization is often necessary for high purity. |

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Melting Point: As indicated in Table 1, the melting point of TMAF·4H₂O is in the range of 39-42 °C.[4]

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and the thermal stability of the compound. The thermogram of TMAF·4H₂O shows a weight loss corresponding to the four water molecules upon heating.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the tetramethylammonium cation and the presence of the fluoride anion.

-

X-ray Crystallography: The crystal structure of TMAF·4H₂O has been determined to be tetragonal.[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis and preparation processes for this compound.

Caption: Comparative workflow of the neutralization and salt metathesis methods for TMAF·4H₂O synthesis.

Caption: A generalized logical workflow for the preparation of this compound.

Conclusion

This technical guide has detailed the primary methods for the synthesis and preparation of this compound. Both the neutralization and salt metathesis routes are viable for producing this important fluorinating agent. The choice of method may depend on the availability of starting materials, desired purity, and scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the reliable preparation of TMAF·4H₂O for a wide range of applications. Careful adherence to safety protocols, particularly when handling hydrofluoric acid, is paramount.

References

crystal structure of Tetramethylammonium fluoride tetrahydrate

An In-depth Technical Guide to the Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of this compound, ((CH₃)₄NF·4H₂O). The information presented is compiled from crystallographic studies and is intended to be a valuable resource for researchers in fields such as materials science, chemistry, and drug development where an understanding of fluoride ion coordination and hydrogen bonding is crucial.

Crystal Structure and Properties

This compound crystallizes in a tetragonal system with the space group I4₁/a.[1][2][3][4] The crystal structure is characterized by a well-defined hydrogen-bonded framework composed of fluoride ions and water molecules. The tetramethylammonium cations occupy voids within this framework.[1][2][4]

Crystallographic Data

The unit cell parameters for this compound have been determined at two different temperatures, as detailed in the table below.

| Parameter | Value at 22°C | Value at -26°C |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a | I4₁/a |

| a (Å) | 10.904(7) | 10.853(5) |

| c (Å) | 8.102(5) | 8.065(3) |

| Z | 4 | 4 |

| Calculated Density (ρc) | 1.138 g/cm³ | Not Reported |

| Observed Density (ρo) | 1.126 g/cm³ | Not Reported |

Table 1: Crystallographic data for this compound.[1]

Molecular Arrangement and Hydrogen Bonding

The fundamental building block of the structure is a network of fluoride ions and water molecules linked by hydrogen bonds.[1][2][4] Each fluoride ion is coordinated to four water molecules, and each water molecule is coordinated to three other atoms (two oxygen and one fluorine) in a nearly trigonal planar arrangement.[1] The tetramethylammonium cations are situated within the cavities of this anionic water framework.[1][2][4]

The hydrogen bonding interactions are a key feature of this crystal structure. The O-H···O and O-H···F bond distances are provided in the table below.

| Bond | Distance (Å) |

| O-(H)···O | 2.732 |

| O-(H)···F | 2.630 |

Table 2: Hydrogen bond distances in this compound.[1]

The F⁻···H-OH distance is 2.63 Å, with a contact distance for H—F of 1.74 Å.[5] The N⁺···F⁻ distance is 4.03 Å, indicating that the tetramethylammonium cations do not have direct contact with the fluoride anions.[5]

Experimental Protocols

Crystal Growth

Crystals of this compound suitable for X-ray diffraction were obtained through crystallization from an aqueous solution at approximately 3°C.[1] In a more general approach, the tetrahydrate can be prepared by reacting a dried monohydrate of tetramethylammonium fluoride with three equivalents of water, followed by crystallization.[5]

X-ray Diffraction Analysis

The determination of the crystal structure was accomplished using single-crystal X-ray diffraction.[1] The unit cell dimensions were measured using Weissenberg photographs with CuKα radiation.[1] The structure was solved using the Patterson synthesis method and subsequently refined by least-squares analysis.[1][2][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow for crystal structure determination.

Hydrogen Bonding Network

The diagram below provides a simplified representation of the hydrogen bonding network within the crystal structure, highlighting the coordination of the fluoride ion and a water molecule.

Caption: Simplified hydrogen bonding around F⁻ and a water molecule.

References

Solubility of Tetramethylammonium Fluoride Tetrahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium fluoride (TMAF) is a widely utilized reagent in organic synthesis, primarily serving as a source of "naked" fluoride ions for various chemical transformations, including nucleophilic aromatic substitution (SNAr), desilylation, and deprotection reactions.[1] It is commercially available in both anhydrous and hydrated forms, with the tetrahydrate (TMAF·4H₂O) being a common and more stable starting material.[1] However, the presence of water of hydration significantly impacts its solubility and reactivity in organic solvents.

This technical guide provides a comprehensive overview of the available knowledge on the solubility of TMAF tetrahydrate in organic solvents. It is important to note that while the solubility and reactivity of anhydrous TMAF are extensively studied, specific quantitative solubility data for TMAF tetrahydrate in organic media is notably scarce in the peer-reviewed literature. Much of the research focuses on methods to rigorously dry the tetrahydrate to its anhydrous form to enhance its solubility and effectiveness in non-aqueous reaction systems.[2][3]

Data Presentation: Solubility of TMAF Tetrahydrate

The following table summarizes the available quantitative and qualitative solubility data for tetramethylammonium fluoride tetrahydrate in various solvents. The limited availability of precise quantitative data for organic solvents is a significant gap in the current literature.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Protic | Soluble[4] | Not Specified | Highly soluble. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | 2 mg/mL (12.11 mM)[1] | 60 | Requires ultrasonic warming and heating. |

| Methanol | CH₃OH | Protic | Slightly Soluble | Not Specified | Qualitative description. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic Polar | Very Low | Room Temperature | Use of "as is" TMAF·4H₂O in an SNAr reaction resulted in no conversion, implying very low effective solubility.[3][5] |

Note: The majority of studies emphasize the poor solubility of hydrated fluoride salts in organic solvents, which necessitates high temperatures for reactions.[5] For many applications, TMAF tetrahydrate is dried azeotropically with solvents like isopropanol and then solvent-exchanged into the desired reaction solvent (e.g., DMF) to generate the more soluble anhydrous form in situ.[2][3]

Experimental Protocols: Determining Solubility of a Hydrated Salt

For researchers seeking to determine the precise solubility of TMAF tetrahydrate in a specific organic solvent, the isothermal saturation method is a reliable approach.[6][7][8][9] The following is a generalized protocol.

Objective: To determine the saturation solubility of TMAF tetrahydrate in a given organic solvent at a specific temperature.

Materials:

-

This compound (TMAF·4H₂O)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with a heating plate

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 μm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC with a suitable detector, ion chromatography, or NMR)

Procedure:

-

Sample Preparation: Add an excess amount of TMAF tetrahydrate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature. The solution should be agitated vigorously to facilitate dissolution. The time required to reach equilibrium can vary significantly (from hours to several days) depending on the solvent and solute.[10] It is recommended to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.[8][9]

-

Sample Withdrawal and Filtration: Once equilibrium is reached, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids. This step must be performed quickly to prevent temperature changes that could affect solubility.

-

Dilution and Quantification: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of TMAF.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Mandatory Visualization: Workflow for SNAr Reactions

Since TMAF tetrahydrate's primary application in organic synthesis is as a fluoride source, often for SNAr reactions, the following diagram illustrates a typical experimental workflow. A critical step, as highlighted in the literature, is the removal of water from the tetrahydrate to generate the more reactive and soluble anhydrous form.[3]

Caption: General workflow for using TMAF tetrahydrate in an SNAr reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetramethylammonium Fluoride Tetrahydrate (CAS: 17787-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O), CAS number 17787-40-5, is a quaternary ammonium salt that serves as a versatile and highly effective reagent in modern organic synthesis. Its primary utility lies in its capacity to deliver a soluble and highly reactive source of "naked" fluoride ions, facilitating a range of chemical transformations that are crucial in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols associated with TMAF·4H₂O. Particular emphasis is placed on its role in nucleophilic aromatic substitution (SNAr) reactions, as a phase transfer catalyst, and as a desilylation agent.

Physicochemical and Spectroscopic Data

This compound is a white to off-white, hygroscopic crystalline solid.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 17787-40-5 | [2] |

| Molecular Formula | C₄H₁₂NF·4H₂O | [2] |

| Molecular Weight | 165.20 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 39-42 °C | [3] |

| Purity (Assay) | ≥98% | [3] |

| Solubility | Soluble in water | [4] |

| SMILES | C--INVALID-LINK--(C)C.[F-].O.O.O.O | [3] |

| InChI Key | HQFTZNVQVRRDLN-UHFFFAOYSA-M | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Singlet corresponding to the methyl protons of the tetramethylammonium cation. | [5] |

| ¹³C NMR | Single resonance for the four equivalent methyl carbons. | [6] |

| FTIR (KBr disc) | Characteristic peaks for N-CH₃, C-H, and O-H stretching and bending vibrations. | [7] |

| Mass Spectrometry | Molecular ion peak corresponding to the tetramethylammonium cation. | [8] |

Core Applications in Research and Development

The utility of TMAF·4H₂O in organic synthesis is primarily attributed to the high nucleophilicity of the fluoride ion when it is not tightly coordinated to a metal cation.[1] This "naked" fluoride is a potent reagent for several key transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

TMAF is a superior reagent for SNAr reactions, particularly for the introduction of fluorine atoms into electron-deficient aromatic and heteroaromatic rings.[9][10] This is a critical step in the synthesis of many pharmaceuticals and agrochemicals, as the incorporation of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity.[9] Anhydrous TMAF, often generated in situ from the tetrahydrate, is particularly effective.[9][10]

Phase Transfer Catalysis

TMAF·4H₂O can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[11] The tetramethylammonium cation can transport anions, such as fluoride, from the aqueous phase into the organic phase where they can react with organic substrates.[11] This enhances reaction rates and allows for milder reaction conditions.[11]

Desilylation Reactions

As a fluoride source, TMAF is effective for the cleavage of silicon-oxygen and silicon-carbon bonds. This is particularly useful for the removal of silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, which are commonly used to protect hydroxyl functions during multi-step syntheses.[12][13]

Experimental Protocols

Large-Scale SNAr Fluorination of a 4-Chlorothiazole

This protocol is adapted from a documented industrial-scale synthesis of a 4-fluorothiazole derivative.[9]

Objective: To synthesize 4-fluorothiazole via SNAr reaction using TMAF·4H₂O.

Materials:

-

This compound (TMAF·4H₂O)

-

4-Chlorothiazole starting material

-

Isopropyl alcohol (IPA)

-

Dimethylformamide (DMF)

Procedure:

-

Drying of TMAF·4H₂O: Commercially available TMAF·4H₂O is rigorously dried by azeotropic distillation with isopropyl alcohol, followed by distillation with dimethylformamide at elevated temperatures. This procedure is crucial as the presence of water can inhibit the reaction. The target is to achieve a water content of <0.2 wt% and an IPA content of <60 ppm.[9]

-

Reaction Setup: The dried, anhydrous TMAF in DMF is charged into a suitable reaction vessel under an inert atmosphere.

-

Addition of Substrate: The 4-chlorothiazole starting material is added to the TMAF solution.

-

Reaction: The reaction mixture is heated to 95-100 °C. The progress of the reaction is monitored by a suitable analytical technique such as HPLC.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and subjected to an appropriate workup procedure to remove the spent reagents and solvent. The product, 4-fluorothiazole, is then isolated and purified. In a documented large-scale synthesis, 45.1 kg of anhydrous TMAF was used to produce 36.8 kg of the 4-fluorothiazole product.[9][10]

Mandatory Visualizations

Caption: Workflow for SNAr Fluorination using TMAF·4H₂O.

References

- 1. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H20FNO4 | CID 2723808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 5. Tetramethylammonium fluoride(373-68-2) 1H NMR [m.chemicalbook.com]

- 6. Tetramethylammonium fluoride(373-68-2) 13C NMR [m.chemicalbook.com]

- 7. Tetramethylammonium fluoride(373-68-2) IR Spectrum [m.chemicalbook.com]

- 8. This compound(17787-40-5) MS [m.chemicalbook.com]

- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. axolabs.com [axolabs.com]

- 13. echemi.com [echemi.com]

Technical Guidance: Determination of the Molecular Weight of Tetramethylammonium Fluoride Tetrahydrate

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the molecular properties of Tetramethylammonium fluoride tetrahydrate. The focus of this paper is the precise determination of its molecular weight, a fundamental parameter for stoichiometric calculations, solution preparation, and material characterization.

Compound Identification

-

Compound Name: this compound

-

Molecular Formula: C₄H₁₂FN·4H₂O

Summary of Physicochemical Data

The molecular weight of this compound is a critical parameter for accurate scientific research. The calculated molecular weight is 165.20 g/mol .[1][2] This value is derived from the summation of the atomic weights of its constituent elements, based on the compound's molecular formula.

Table 1: Elemental Composition and Molecular Weight Calculation

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Subtotal ( g/mol ) |

| Carbon | C | 12.011[6][7][8][9] | 4 | 48.044 |

| Hydrogen | H | 1.008[10][11][12][13] | 20 | 20.160 |

| Fluorine | F | 18.998[14][15][16][17][18] | 1 | 18.998 |

| Nitrogen | N | 14.007[19][20][21][22][23] | 1 | 14.007 |

| Oxygen | O | 15.999[24][25][26] | 4 | 63.996 |

| Total | 165.205 |

Note: The final molecular weight is commonly rounded to two decimal places, yielding 165.21 g/mol .

Experimental Protocols: Methodology for Molecular Weight Calculation

The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The following protocol outlines the systematic procedure for this calculation.

Objective: To accurately calculate the molecular weight of this compound (C₄H₂₀FNO₄).

Materials:

-

Standard Periodic Table with accepted atomic weights.

-

Confirmed molecular formula of the compound.

Procedure:

-

Decomposition of the Molecular Formula: Identify each element present in the molecule and the number of atoms of each element.

-

For this compound (C₄H₁₂FN·4H₂O), the elements are Carbon (C), Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O).

-

The total atom count is: C=4, H=12+(4*2)=20, F=1, N=1, O=4.

-

-

Determination of Atomic Weights: Obtain the standard atomic weight for each element from a reliable source, such as the IUPAC Periodic Table.

-

Atomic Weight of Carbon (C) ≈ 12.011 g/mol

-

Atomic Weight of Hydrogen (H) ≈ 1.008 g/mol

-

Atomic Weight of Fluorine (F) ≈ 18.998 g/mol

-

Atomic Weight of Nitrogen (N) ≈ 14.007 g/mol

-

Atomic Weight of Oxygen (O) ≈ 15.999 g/mol

-

-

Calculation of Subtotals: For each element, multiply its atomic weight by the number of atoms present in the molecule.

-

Mass of Carbon = 4 * 12.011 g/mol = 48.044 g/mol

-

Mass of Hydrogen = 20 * 1.008 g/mol = 20.160 g/mol

-

Mass of Fluorine = 1 * 18.998 g/mol = 18.998 g/mol

-

Mass of Nitrogen = 1 * 14.007 g/mol = 14.007 g/mol

-

Mass of Oxygen = 4 * 15.999 g/mol = 63.996 g/mol

-

-

Summation for Total Molecular Weight: Sum the subtotals for all elements to obtain the final molecular weight of the compound.

-

Molecular Weight = 48.044 + 20.160 + 18.998 + 14.007 + 63.996 = 165.205 g/mol .

-

Visualization of Calculation Workflow

The logical process for determining the molecular weight can be visualized as a straightforward workflow, ensuring clarity and reproducibility.

Caption: Workflow for calculating molecular weight.

References

- 1. This compound | C4H20FNO4 | CID 2723808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 17787-40-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 25 g | Request for Quote [thermofisher.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. quora.com [quora.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. LabXchange [labxchange.org]

- 9. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]

- 10. ck12.org [ck12.org]

- 11. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 12. quora.com [quora.com]

- 13. #1 - Hydrogen - H [hobart.k12.in.us]

- 14. quora.com [quora.com]

- 15. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. Fluorine - Wikipedia [en.wikipedia.org]

- 18. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. #7 - Nitrogen - N [hobart.k12.in.us]

- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. testbook.com [testbook.com]

- 22. quora.com [quora.com]

- 23. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 24. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]

- 25. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 26. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of TMAF Tetrahydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Tetramethylammonium fluoride tetrahydrate (TMAF tetrahydrate).

Chemical and Physical Properties

TMAF tetrahydrate is a quaternary ammonium salt that serves as a versatile reagent in organic synthesis, primarily as a source of fluoride ions.[1][2] Its physical and chemical characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C4H20FNO4 | [3] |

| CAS Number | 17787-40-5 | [1][3][4] |

| Molecular Weight | 165.20 g/mol | [3] |

| Appearance | Off-white to brown or colorless to white solid/mass | [3][5] |

| Melting Point | 39-42 °C (lit.) | [3] |

| Flash Point | > 112 °C / > 233.6 °F | [3][6] |

| Solubility | Highly soluble in water | [1] |

| Stability | Hygroscopic; stable under standard ambient conditions | [6] |

Hazard Identification and Classification

TMAF tetrahydrate is classified as a hazardous chemical.[4] It is crucial to understand its potential health effects to ensure safe handling.

GHS Hazard Statements: [7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Pictograms:

Caption: GHS Pictogram for Harmful/Irritant Substances.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risks.

Engineering Controls:

-

Work in a well-ventilated area.[8][9] A local exhaust system or chemical fume hood should be used, especially when generating dust or aerosols.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

| PPE Type | Specification | References |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary in situations with a higher risk of splashing. | [4][8] |

| Skin Protection | Chemical-resistant gloves (e.g., impervious gloves). Protective clothing to prevent skin contact. | [6][8] |

| Respiratory Protection | A NIOSH/MSHA approved dust respirator should be worn if dust is generated and ventilation is inadequate. | [4][8] |

General Hygiene Practices:

-

Wash hands and face thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]

-

Remove and wash contaminated clothing before reuse.

Caption: General workflow for safely handling TMAF tetrahydrate.

Storage and Disposal

Storage:

-

Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents.[4][8]

-

Some sources recommend refrigeration.[8]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

-

Uncleaned containers should be treated as the product itself.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill-response protocols.

First-Aid Measures

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [4][6][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if skin irritation occurs. | [4][6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell. | [4][8] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[9]

-

Containment and Cleanup: For dry spills, sweep up or use a dry clean-up procedure that avoids generating dust.[9] Place the spilled material into a suitable, labeled container for disposal.[4][9] For wet spills, absorb with an inert material and place in a container for disposal.[9]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[9]

Caption: Decision-making workflow for emergency response to a TMAF tetrahydrate spill or exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][8]

-

Specific Hazards: In case of fire, hazardous combustion products may be formed, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for TMAF tetrahydrate before use and ensure that all personnel are trained on its proper handling and emergency procedures.

References

- 1. CAS 17787-40-5: this compound [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. innospk.com [innospk.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Tetramethylammonium fluoride | C4H12FN | CID 67803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols: Tetramethylammonium Fluoride Tetrahydrate as a Versatile Fluoride Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium fluoride (TMAF), particularly in its tetrahydrate form (TMAF·4H₂O), has emerged as a highly effective and versatile reagent in modern organic synthesis. Its utility stems from its capacity to act as a soluble and reactive source of fluoride ions, a potent nucleophile, and a mild base. This unique combination of properties makes it an invaluable tool for the introduction of fluorine atoms into organic molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of tetramethylammonium fluoride tetrahydrate as a fluoride source in key organic transformations, including nucleophilic aromatic substitution (SₙAr), deoxyfluorination, and phase-transfer catalysis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its successful application in the research and development laboratory.

Key Applications and Mechanisms

This compound is a versatile reagent with several key applications in organic synthesis:

-

Nucleophilic Aromatic Substitution (SₙAr) Reactions: TMAF is an excellent fluoride source for the substitution of leaving groups (e.g., -Cl, -NO₂) on electron-deficient aromatic and heteroaromatic rings. The "naked" fluoride ion provided by TMAF in aprotic polar solvents readily attacks the electrophilic aromatic carbon, proceeding through a Meisenheimer intermediate to yield the corresponding fluorinated arene. For many SₙAr reactions, the use of anhydrous TMAF is crucial for achieving high yields, as the presence of water can significantly reduce the nucleophilicity of the fluoride ion.

-

Deoxyfluorination of Alcohols: While less common than specialized deoxyfluorinating agents, TMAF can be employed in certain deoxyfluorination reactions, often in conjunction with an activating agent. This transformation allows for the direct replacement of a hydroxyl group with a fluorine atom, providing a valuable route to aliphatic fluorides.

-

Phase-Transfer Catalysis (PTC): The quaternary ammonium cation of TMAF enables it to function as a phase-transfer catalyst.[1] It can transport fluoride anions (or other anions) from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1] This technique is particularly useful for reactions involving water-sensitive substrates or to enhance the reactivity of the fluoride ion by minimizing its hydration.[1]

-

Silyl Ether Deprotection: Quaternary ammonium fluorides are widely used for the cleavage of silyl ethers, a common protecting group for alcohols. TMAF can serve as the fluoride source for this deprotection, regenerating the alcohol under mild conditions.

Data Presentation

Table 1: Nucleophilic Aromatic Substitution (SₙAr) Fluorination with Anhydrous TMAF

| Entry | Substrate | Leaving Group | Product | Yield (%) | Conditions | Reference |

| 1 | 2-Chlorobenzonitrile | Cl | 2-Fluorobenzonitrile | 95 | Anhydrous TMAF (2 equiv.), DMF, 80 °C, 3 h | [2] |

| 2 | 4-Chlorobenzonitrile | Cl | 4-Fluorobenzonitrile | 98 | Anhydrous TMAF (2 equiv.), DMF, 80 °C, 3 h | [2] |

| 3 | 2-Nitrochlorobenzene | Cl | 2-Nitrofluorobenzene | >99 | Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h | [2] |

| 4 | 4-Nitrochlorobenzene | Cl | 4-Nitrofluorobenzene | >99 | Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h | [2] |

| 5 | 2-Chloro-3-nitropyridine | Cl | 2-Fluoro-3-nitropyridine | 96 | Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h | [2] |

| 6 | 4-Chlorothiazole Derivative | Cl | 4-Fluorothiazole Derivative | >95 (on 45.1 kg scale) | Dried TMAF·4H₂O, DMF, 95-100 °C | [3][4] |

Table 2: Substrate Scope in Room-Temperature SₙAr Fluorination with Anhydrous TMAF

| Entry | Substrate (Leaving Group) | Product | Yield (%) |

| 1 | Methyl 2,6-dichloronicotinate (Cl) | Methyl 2,6-difluoronicotinate | 85 |

| 2 | 2,4-Dinitrochlorobenzene (Cl) | 2,4-Dinitrofluorobenzene | 99 |

| 3 | 4-Trifluoromethyl-2-nitrochlorobenzene (Cl) | 4-Trifluoromethyl-2-nitrofluorobenzene | 99 |

| 4 | 2-Bromo-5-cyanopyridine (Br) | 2-Fluoro-5-cyanopyridine | 94 |

| 5 | 2-Iodo-5-nitropyridine (I) | 2-Fluoro-5-nitropyridine | 91 |

Conditions: Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h. Yields are isolated yields.

Experimental Protocols

Protocol 1: Large-Scale SₙAr Fluorination of a 4-Chlorothiazole using Dried TMAF·4H₂O

This protocol describes the large-scale synthesis of a 4-fluorothiazole derivative, highlighting the critical drying procedure for TMAF·4H₂O.[3][4]

Materials:

-

4-Chlorothiazole derivative (1.0 equiv)

-

This compound (TMAF·4H₂O) (6.0 equiv)

-

Isopropyl alcohol (IPA)

-

Dimethylformamide (DMF)

Procedure:

-

Drying of TMAF·4H₂O:

-

Charge a suitable reactor with TMAF·4H₂O and isopropyl alcohol.

-

Heat the mixture to distill off the IPA-water azeotrope.

-

Once the water content is significantly reduced, switch to distillation with DMF to remove residual IPA and water.

-

Continue the distillation until the water content is below 0.2 wt% and IPA is less than 60 ppm, yielding anhydrous TMAF in DMF.

-

-

SₙAr Fluorination:

-

To the reactor containing the anhydrous TMAF in DMF, add the 4-chlorothiazole derivative.

-

Heat the reaction mixture to 95-100 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., crystallization, column chromatography) to obtain the desired 4-fluorothiazole.

-

Protocol 2: General Procedure for Room-Temperature SₙAr Fluorination

This protocol provides a general method for the fluorination of various electron-deficient aryl halides and nitroarenes at room temperature.[2]

Materials:

-

Aryl halide or nitroarene substrate (1.0 equiv)

-

Anhydrous Tetramethylammonium fluoride (TMAF) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

1,3,5-Trifluorobenzene (internal standard for ¹⁹F NMR)

Procedure:

-

Reaction Setup:

-

In a nitrogen-filled glovebox, weigh the aryl halide/nitroarene substrate (0.1 mmol) and anhydrous TMAF (0.2 mmol) into a 4 mL vial equipped with a stir bar.

-

Add anhydrous DMF (0.5 mL) to the vial.

-

Seal the vial with a Teflon-lined cap.

-

-

Reaction:

-

Remove the vial from the glovebox and stir the reaction mixture at 25 °C for 24 hours.

-

-

Analysis:

-

After 24 hours, cool the reaction to room temperature.

-

For yield determination by ¹⁹F NMR spectroscopy, add a known amount of 1,3,5-trifluorobenzene as an internal standard.

-

Alternatively, for isolation, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

-

Protocol 3: Silyl Ether Deprotection using a Quaternary Ammonium Fluoride Source

Materials:

-

Silyl-protected alcohol (1.0 equiv)

-

This compound (TMAF·4H₂O) (1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the silyl-protected alcohol in anhydrous THF.

-

Add TMAF·4H₂O to the solution at room temperature.

-

-

Reaction:

-

Stir the reaction mixture and monitor its progress by TLC.

-

The reaction time will vary depending on the nature of the silyl ether and the substrate.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

-

Visualizations

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Caption: Workflow of Phase-Transfer Catalysis (PTC) using TMAF.

References

Application Notes and Protocols: TMAF Tetrahydrate in Nucleophilic Aromatic Substitution (SNAr) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium fluoride (TMAF) has emerged as a highly effective and versatile reagent for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2] This is particularly true for the introduction of fluorine atoms into aromatic and heteroaromatic systems, a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[3] While anhydrous TMAF offers exceptional reactivity, often enabling reactions at room temperature, its hygroscopic nature presents handling challenges.[2][4] Commercially available TMAF tetrahydrate (TMAF·4H₂O) offers a more practical and cost-effective alternative, which can be used effectively after appropriate drying procedures or as a precursor for more bench-stable adducts.[3][5][6]

These application notes provide a comprehensive overview of the use of TMAF tetrahydrate in SNAr reactions, including detailed protocols for its dehydration and application in various fluorination reactions.

Advantages of TMAF in SNAr Reactions

Compared to traditional alkali metal fluorides like KF and CsF, TMAF offers several distinct advantages:

-

Enhanced Nucleophilicity: The "naked" fluoride ion provided by TMAF in solution is significantly more nucleophilic, often allowing for milder reaction conditions, including lower temperatures and shorter reaction times.[2]

-

Improved Solubility: TMAF exhibits better solubility in common organic solvents compared to inorganic fluoride salts.[3]

-

Milder Conditions: Many SNAr fluorinations using anhydrous TMAF can be conducted at room temperature, which improves functional group tolerance and minimizes side product formation.[2][7]

-

Scalability: Procedures for the large-scale preparation and use of anhydrous TMAF from its tetrahydrate form have been successfully developed, demonstrating its industrial applicability.[3][5][8]

Key Applications and Substrate Scope

Anhydrous TMAF, prepared from TMAF tetrahydrate, is effective for the SNAr fluorination of a wide range of electron-deficient aryl and heteroaryl halides and nitroarenes.[7][9] The reactivity of the leaving group generally follows the order of NO₂ > Br > Cl.[9]

Table 1: SNAr Fluorination of Heteroaromatic Halides with Anhydrous TMAF

| Electrophile | Leaving Group | Product | Conditions | Yield (%) | Reference |

| 2-Chloroquinoline | Cl | 2-Fluoroquinoline | Anhydrous Me₄NF, DMF, 25 °C | 99 | [2] |

| 4-Chlorothiazole derivative | Cl | 4-Fluorothiazole derivative | Dried TMAF·4H₂O, DMF, 95-100 °C | 79 (isolated) | [3][5] |

| 5-Chloropicolinate derivative | Cl | 5-Fluoropicolinate derivative | Anhydrous TMAF, DMF, rt | 95 | [7] |

Table 2: SNAr Fluorination of Aryl Halides and Nitroarenes with Anhydrous TMAF

| Electrophile | Leaving Group | Product | Conditions | Yield (%) | Reference |

| 4-Nitrochlorobenzene | Cl | 4-Nitrofluorobenzene | Anhydrous TMAF, DMF, rt | 98 | [9] |

| 4-Nitrobromobenzene | Br | 4-Nitrofluorobenzene | Anhydrous TMAF, DMF, rt | 99 | [9] |

| 2,4-Dinitrochlorobenzene | Cl | 2,4-Dinitrofluorobenzene | Anhydrous TMAF, DMF, rt | >99 | [9] |

Development of Bench-Stable TMAF Adducts

A significant advancement in the practical application of TMAF has been the development of bench-stable alcohol adducts, such as TMAF·t-AmylOH.[2][6] These adducts are less hygroscopic and can be handled on the benchtop without the need for a glovebox, simplifying the experimental setup.[2]

Table 3: SNAr Fluorination using TMAF·t-AmylOH

| Electrophile | Leaving Group | Product | Conditions | Yield (%) | Reference |

| 2-Chloroquinoline | Cl | 2-Fluoroquinoline | Me₄NF·t-AmylOH (1.5 equiv), DMSO, 80 °C, 24 h | Quantitative | [6] |

| 4-Chlorobenzonitrile | Cl | 4-Fluorobenzonitrile | Me₄NF·t-AmylOH (1.0 equiv), DMSO, 80 °C, 24 h | 95 | [2] |

| Methyl 4-chlorobenzoate | Cl | Methyl 4-fluorobenzoate | Me₄NF·t-AmylOH (1.0 equiv), DMSO, 80 °C, 24 h | 85 | [2] |

Experimental Protocols

Protocol 1: Large-Scale Drying of TMAF Tetrahydrate

This protocol describes a robust method for preparing anhydrous TMAF from TMAF·4H₂O for large-scale applications.[3][5]

Materials:

-

TMAF·4H₂O

-

Isopropyl alcohol (IPA)

-

Dimethylformamide (DMF)

-

Distillation apparatus

Procedure:

-

Charge a suitable reaction vessel with TMAF·4H₂O.

-

Add isopropyl alcohol.

-

Heat the mixture to distill off the IPA-water azeotrope.

-

After the removal of IPA, add DMF to the vessel.

-

Continue distillation to remove residual water and IPA.

-

The resulting solution of anhydrous TMAF in DMF is ready for use in the SNAr reaction. The water content should be confirmed to be <0.2 wt % by Karl Fischer titration.[3][5]

Protocol 2: General Procedure for SNAr Fluorination with Anhydrous TMAF

This protocol outlines a general method for the fluorination of (hetero)aryl chlorides.[7]

Materials:

-

Anhydrous TMAF solution in DMF (prepared as in Protocol 1 or from other methods)

-

(Hetero)aryl chloride

-

Anhydrous solvent (e.g., DMF)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

In a nitrogen-filled glovebox, add the anhydrous TMAF solution to a stirred solution of the (hetero)aryl chloride in the chosen anhydrous solvent at room temperature.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC, GC, or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired fluorinated compound.

Protocol 3: SNAr Fluorination using Bench-Stable TMAF·t-AmylOH

This protocol provides a user-friendly method for SNAr fluorination without the need for strictly anhydrous conditions or an inert atmosphere.[2]

Materials:

-

TMAF·t-AmylOH

-

(Hetero)aryl halide or nitroarene

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

Combine the (hetero)aryl electrophile and TMAF·t-AmylOH (typically 1.0-1.5 equivalents) in a vial or flask.

-

Add DMSO (to a concentration of approximately 0.2 M).

-

Stir the reaction mixture at 80 °C for the specified time (typically 24 hours).

-

Monitor the reaction progress by an appropriate method (e.g., ¹⁹F NMR, LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Perform a standard aqueous workup and purify the product as described in Protocol 2.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the general SNAr mechanism and a typical experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 4. SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application of Tetramethylammonium Fluoride (TMAF) Tetrahydrate in the Nucleophilic Fluorination of Heteroaromatics

Introduction

The introduction of fluorine atoms into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorination can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Tetramethylammonium fluoride (TMAF) has emerged as a highly effective reagent for nucleophilic aromatic substitution (SNAr) reactions to install fluorine on electron-deficient heteroaromatics. Its tetrahydrate form (TMAF·4H₂O) is a stable, easy-to-handle solid, which can be used to generate anhydrous TMAF, a potent source of "naked" fluoride ions.[1][2] This overcomes the solubility and reactivity limitations often encountered with inorganic fluoride sources like potassium or cesium fluoride.

This document provides detailed application notes and protocols for the use of TMAF tetrahydrate in the fluorination of a range of heteroaromatic compounds, targeting researchers, scientists, and professionals in drug development.

Key Advantages of TMAF in Heteroaromatic Fluorination:

-

High Solubility: TMAF exhibits significantly greater solubility in common organic solvents compared to inorganic fluoride salts, facilitating reactions at lower temperatures.

-

Enhanced Nucleophilicity: The "naked" fluoride ion generated from TMAF is a powerful nucleophile, enabling the fluorination of even challenging substrates.[2]

-

Stability: TMAF is thermally stable and, unlike other tetraalkylammonium fluorides, does not undergo Hofmann elimination due to the absence of β-protons.

-

Ease of Handling: The tetrahydrate form is a convenient and stable solid, although rigorous drying is crucial for optimal reactivity in SNAr reactions.[1]

Application Data: Fluorination of Heteroaromatic Halides and Nitroarenes